Hexanoic acid, 1-methylheptyl ester
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Overview
Description
Hexanoic acid, 1-methylheptyl ester, also known as 1-methylheptyl hexanoate, is an organic compound with the molecular formula C13H26O2. It is an ester formed from hexanoic acid and 1-methylheptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 1-methylheptyl ester, can be synthesized through the esterification reaction between hexanoic acid and 1-methylheptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 1-methylheptyl ester, primarily undergoes hydrolysis, reduction, and nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Nucleophilic Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-methylheptanol.
Reduction: Hexanol and 1-methylheptanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 1-methylheptyl ester, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of hexanoic acid, 1-methylheptyl ester, involves its interaction with specific molecular targets and pathways. In biological systems, esters like this one can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, exerting their effects through interactions with enzymes and receptors .
Comparison with Similar Compounds
Hexanoic acid, 1-methylheptyl ester, can be compared with other esters of hexanoic acid, such as:
Hexanoic acid, 1-methylethyl ester: Similar in structure but with a shorter alcohol chain.
Hexanoic acid, methyl ester: Contains a methyl group instead of a longer alkyl chain.
Hexanoic acid, ethyl ester: Contains an ethyl group, making it less hydrophobic compared to 1-methylheptyl ester
These comparisons highlight the unique properties of this compound, such as its longer alkyl chain, which can influence its solubility, reactivity, and applications .
Properties
Molecular Formula |
C14H28O2 |
---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
octan-2-yl hexanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-11-13(3)16-14(15)12-9-7-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
NHLFXASSHRKDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)CCCCC |
Origin of Product |
United States |
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